molecular formula C15H21N3O2 B563013 Physostigmine-d3 CAS No. 1217704-11-4

Physostigmine-d3

Numéro de catalogue B563013
Numéro CAS: 1217704-11-4
Poids moléculaire: 278.37
Clé InChI: PIJVFDBKTWXHHD-RMLXDGKTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Physostigmine-d3 is the deuterium labeled Physostigmine . It is a reversible acetylcholinesterase (AChE) inhibitor . Physostigmine can cross the blood-brain barrier and stimulate central cholinergic neurotransmission . It can reverse memory deficits in transgenic mice with Alzheimer’s disease .


Synthesis Analysis

Physostigmine was first synthesized in 1935 by Percy L. Julian . The synthesis process involved a total of 10 steps . The synthesis of Physostigmine was a significant achievement as it was previously only available from its natural source, the Calabar bean .


Molecular Structure Analysis

Physostigmine-d3 has a molecular weight of 278.36 and a molecular formula of C15H18D3N3O2 . The average mass of Physostigmine is 275.346 Da and the monoisotopic mass is 275.163391 Da .


Chemical Reactions Analysis

Physostigmine is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor . It effectively increases the concentration of acetylcholine at the sites of cholinergic transmission . It is used to treat glaucoma and can cross the blood-brain barrier to treat the central nervous system effects of atropine overdose and other anticholinergic drug overdoses .


Physical And Chemical Properties Analysis

Physostigmine is a tertiary amine and a reversible cholinergic medication . It is rapidly absorbed through membranes and can cross the blood-brain barrier . The average mass of Physostigmine is 275.3461 and the monoisotopic mass is 275.163376931 . The chemical formula of Physostigmine is C15H21N3O2 .

Applications De Recherche Scientifique

  • Modulation of Cholinergic Function in Brain Disorders : Physostigmine is used in experimental treatments for Alzheimer's disease, where it modulates acetylcholine release and cholinergic function in the brain, potentially upregulating presynaptic nicotinic autoreceptors in the hippocampus (De Sarno & Giacobini, 1989).

  • Influence on Sleep Patterns : It has been shown to affect sleep patterns, where intravenous administration during non-REM sleep can induce REM sleep, indicating a role in modulating cortical arousal mechanisms (Sitaram et al., 1976).

  • Risks in Overdose Treatment : In the context of tricyclic antidepressant overdose treatment, physostigmine administration has been linked with complications like asystole (Pentel & Peterson, 1980).

  • Radiolabeling for Brain Imaging : Radiolabeling with carbon-11 has been explored for studying acetylcholinesterase activity in the brain via positron emission tomography, enhancing understanding of neurological conditions (Bonnot-lours et al., 1993).

  • Development of Sustained-Release Systems : Research on encapsulating physostigmine in polymeric microparticles for sustained release offers potential for improved treatment options in cases of organophosphate poisoning (Chaw et al., 2003).

  • Electrophysiological Impact : Studies on the impact of physostigmine on event-related potentials in humans suggest a significant cholinergic role in memory processes, which is relevant in the context of cognitive disorders (Hammond et al., 1987).

  • Biosynthesis and Chemical Synthesis : Investigations into the biosynthesis and chemical synthesis of physostigmine have provided insights into its unique pyrroloindole skeleton, vital for its potent biological activity (Liu et al., 2014).

  • Pharmacokinetic Profile : Studies on physostigmine's pharmacokinetics profile in sustained-delivery systems have shown increased elimination half-life and area-under-curve, important for clinical applications (Tan et al., 2006).

  • Subcellular Distribution : Research into the distribution of physostigmine in brain subcellular fractions highlights its rapid accumulation in cellular compartments, influencing physiological functions of organelles like mitochondria (King & Somani, 1987).

  • Therapeutic Uses and Toxicity : Physostigmine's range of therapeutic uses, mechanisms of action, and toxicity profile have been extensively reviewed, especially in the context of Alzheimer's disease and organophosphate intoxication (Somani & Dube, 1989).

Safety And Hazards

Physostigmine-d3 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with adverse effects such as hypersalivation, nausea, vomiting, seizures, symptomatic bradycardia, and ventricular fibrillation . It should be avoided in patients with QRS prolongation on EKG, and caution should be used in patients with a history of coronary artery disease and overdoses with QRS prolonging medications .

Propriétés

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVFDBKTWXHHD-RMLXDGKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physostigmine-d3

Citations

For This Compound
2
Citations
RC Mohs, KL Davis, JR Tinklenberg… - Brain Acetylcholine and …, 1979 - Springer
This chapter presents the results of two studies investigating the effects of cholinomimetic drugs on cognitive functioning in humans. Experiment I investigated the effects of …
Number of citations: 5 link.springer.com
JC Wiley, JT Uchic, S Greenwald - 1989 - osti.gov
This report describes the preparation of the following compounds of interest to the US Army Medical Institute of Chemical Defense: 10R-(+)- and 10S-(-)-physostigmine-d3 (1-methyl-d3), …
Number of citations: 0 www.osti.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.